molecular formula C10H9BrFN5OS B3507491 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B3507491
M. Wt: 346.18 g/mol
InChI Key: HPTKUNBRMWQYJV-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the nucleophilicity of the amines used in the synthesis. For example, the reaction with aliphatic amines (primary and secondary) involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific substituents on the triazole ring. For example, the extensive hydrogen bonding interactions between the cations and anions in some compounds lead to a complex 3D network, which contribute greatly to the high density, insensitivity and thermal stability .

Mechanism of Action

The mechanism of action of similar compounds often involves forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety and hazards of similar compounds often depend on the specific substituents on the triazole ring. For example, some compounds showed very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future research directions for similar compounds often involve the discovery and development of more effective and potent agents. For example, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN5OS/c11-5-1-2-7(6(12)3-5)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKUNBRMWQYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide
Reactant of Route 6
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2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide

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